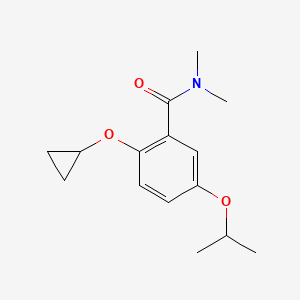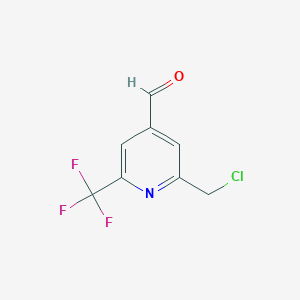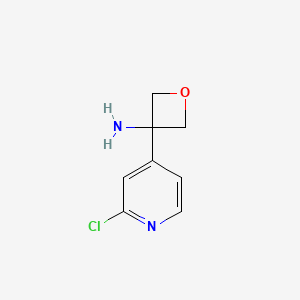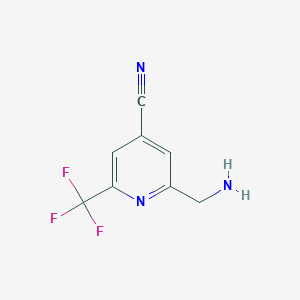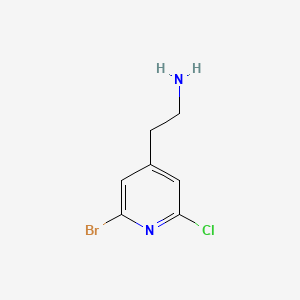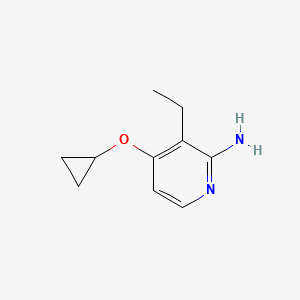
4-Cyclopropoxy-3-ethylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-3-ethylpyridin-2-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-ethylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-3-ethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.
科学的研究の応用
4-Cyclopropoxy-3-ethylpyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Cyclopropoxy-3-ethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
類似化合物との比較
Similar Compounds
4-Ethylpyridin-2-amine: A similar compound with a different substituent group.
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative used in various synthetic applications.
Uniqueness
4-Cyclopropoxy-3-ethylpyridin-2-amine is unique due to its specific cyclopropoxy and ethyl substituents, which may confer distinct chemical and biological properties compared to other pyridine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
4-cyclopropyloxy-3-ethylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c1-2-8-9(13-7-3-4-7)5-6-12-10(8)11/h5-7H,2-4H2,1H3,(H2,11,12) |
InChIキー |
MOMYNMDPPBQXBY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CN=C1N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


